(S)-1-Amino-3-(cyclopropylmethoxy)propan-2-ol
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Overview
Description
(S)-1-Amino-3-(cyclopropylmethoxy)propan-2-ol is a chiral compound with a unique structure that includes an amino group, a cyclopropylmethoxy group, and a secondary alcohol. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-(cyclopropylmethoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol and epichlorohydrin.
Epoxidation: Epichlorohydrin is reacted with cyclopropylmethanol under basic conditions to form an epoxide intermediate.
Amination: The epoxide intermediate is then subjected to nucleophilic attack by an amine, such as ammonia or a primary amine, to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-(cyclopropylmethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone formed from oxidation can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Amine derivatives
Scientific Research Applications
(S)-1-Amino-3-(cyclopropylmethoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-(cyclopropylmethoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Metoprolol: ((2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol)
Bisoprolol: (±) 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol fumarate
Uniqueness
(S)-1-Amino-3-(cyclopropylmethoxy)propan-2-ol is unique due to its cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-1-amino-3-(cyclopropylmethoxy)propan-2-ol |
InChI |
InChI=1S/C7H15NO2/c8-3-7(9)5-10-4-6-1-2-6/h6-7,9H,1-5,8H2/t7-/m0/s1 |
InChI Key |
CPNLELVAINVYEJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC1COC[C@H](CN)O |
Canonical SMILES |
C1CC1COCC(CN)O |
Origin of Product |
United States |
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